Lentinellic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

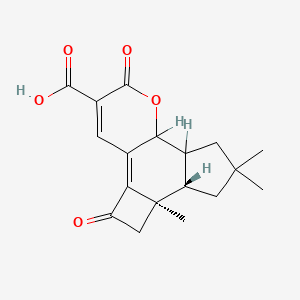

Lentinellic acid is a antimicrobial and cytotoxic sesquiterpenoid and biologically active protoilludane derivative from Lentinellus species (Basidiomycetes).

Applications De Recherche Scientifique

Antimicrobial Properties

Lentinellic acid has been identified as a potent antimicrobial agent. Research indicates that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The compound's structure was elucidated using spectroscopic methods and single crystal X-ray analysis, confirming its classification as a sesquiterpenoid with notable bioactivity.

Case Study: Antimicrobial Efficacy

- Source: Isolated from submerged cultures of Lentinellus species.

- Findings: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Applications: Development of new antimicrobial therapies to combat antibiotic-resistant bacteria.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cells. Its ability to inhibit cell growth presents opportunities for cancer treatment research.

Case Study: Cytotoxic Effects on Cancer Cells

- Research Context: Investigated in vitro against various cancer cell lines.

- Results: Significant reduction in cell viability at specific concentrations.

- Implications: Potential use as an adjunct therapy in oncology.

Applications in Cosmetology

The antifungal and antimicrobial properties of this compound extend to the field of cosmetology. Its efficacy against skin pathogens positions it as a valuable ingredient in skincare formulations aimed at treating or preventing infections.

Case Study: Cosmetic Formulations

- Application: Inclusion in topical creams and ointments.

- Benefits: Enhances the effectiveness of products targeting acne and other skin infections.

- Market Potential: Growing interest in natural compounds for cosmetic applications.

Biochemical Research

This compound serves as a model compound in biochemical studies focused on natural product chemistry. Its unique structure and biological activity make it an important subject for understanding the mechanisms of action of similar compounds.

Research Insights:

- Focus Areas: Metabolic pathways, biosynthesis, and structural modifications.

- Collaborative Studies: Partnerships with pharmaceutical companies to explore synthetic derivatives.

Environmental Applications

The potential environmental benefits of this compound are being explored, particularly in bioremediation efforts. Its ability to inhibit microbial growth can be harnessed to manage harmful microbial populations in contaminated environments.

Case Study: Environmental Management

- Application: Use in bioremediation strategies to control pathogenic microbes.

- Outcomes: Preliminary studies indicate effectiveness in reducing microbial load in contaminated sites.

Data Summary Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | New antibiotic development |

| Cytotoxic | Inhibits growth of cancer cells | Adjunct therapy in cancer treatment |

| Cosmetology | Antifungal properties beneficial for skincare | Natural ingredient in cosmetic formulations |

| Biochemical Research | Model compound for studying natural products | Insights into biosynthesis and metabolic pathways |

| Environmental | Reduces pathogenic microbes | Applications in bioremediation |

Propriétés

Numéro CAS |

115219-90-4 |

|---|---|

Formule moléculaire |

C18H20O5 |

Poids moléculaire |

316.3 g/mol |

Nom IUPAC |

(5R,6S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid |

InChI |

InChI=1S/C18H20O5/c1-17(2)5-10-11(6-17)18(3)7-12(19)13(18)8-4-9(15(20)21)16(22)23-14(8)10/h4,10-11,14H,5-7H2,1-3H3,(H,20,21)/t10?,11-,14?,18+/m0/s1 |

Clé InChI |

JMNIXMWRRYDXON-MSNRECKUSA-N |

SMILES |

CC1(CC2C(C1)C3(CC(=O)C3=C4C2OC(=O)C(=C4)C(=O)O)C)C |

SMILES isomérique |

C[C@]12CC(=O)C1=C3C=C(C(=O)OC3C4[C@@H]2CC(C4)(C)C)C(=O)O |

SMILES canonique |

CC1(CC2C(C1)C3(CC(=O)C3=C4C2OC(=O)C(=C4)C(=O)O)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lentinellic acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.